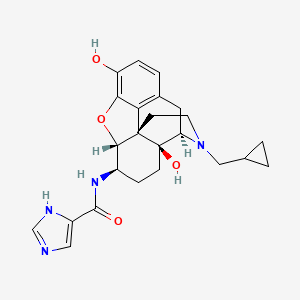
Mu opioid receptor antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mu opioid receptor antagonist 1 is a compound that interacts with the mu opioid receptor, a type of receptor in the body that is primarily involved in pain regulation and reward. This compound is of significant interest in the field of pharmacology due to its potential therapeutic applications, particularly in pain management and addiction treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mu opioid receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and environmentally friendly. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the implementation of continuous flow techniques to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Mu opioid receptor antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Mu opioid receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of opioid receptors and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of mu opioid receptors in various physiological processes, such as pain perception and reward pathways.
Medicine: Investigated for its potential therapeutic applications in pain management, addiction treatment, and the mitigation of opioid-induced side effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
Wirkmechanismus
Mu opioid receptor antagonist 1 exerts its effects by binding to the mu opioid receptor and blocking its activation by endogenous or exogenous opioids. This prevents the receptor from initiating the downstream signaling pathways that lead to pain relief and reward. The molecular targets involved include the mu opioid receptor itself, as well as various G-proteins and second messengers that mediate the receptor’s effects.
Vergleich Mit ähnlichen Verbindungen
Mu opioid receptor antagonist 1 can be compared with other similar compounds, such as:
Naloxone: A well-known mu opioid receptor antagonist used to reverse opioid overdoses.
Naltrexone: Another mu opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A peripherally acting mu opioid receptor antagonist used to treat opioid-induced constipation.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the mu opioid receptor, as well as its potential for fewer side effects compared to other antagonists.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, and it holds promise for various therapeutic applications. By understanding its properties and comparing it with similar compounds, researchers can continue to explore its potential and develop new treatments for pain and addiction.
Eigenschaften
Molekularformel |
C24H28N4O4 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c29-17-4-3-14-9-18-24(31)6-5-15(27-22(30)16-10-25-12-26-16)21-23(24,19(14)20(17)32-21)7-8-28(18)11-13-1-2-13/h3-4,10,12-13,15,18,21,29,31H,1-2,5-9,11H2,(H,25,26)(H,27,30)/t15-,18-,21+,23+,24-/m1/s1 |
InChI-Schlüssel |
SPUWCPMVVGFCLA-GLLLEQLPSA-N |
Isomerische SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1NC(=O)C7=CN=CN7)OC5=C(C=C4)O)O |
Kanonische SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CN=CN7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
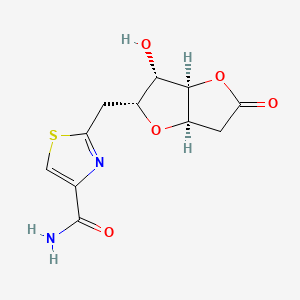
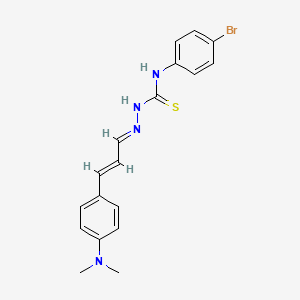
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
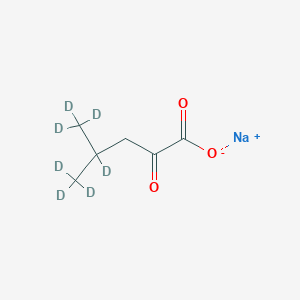
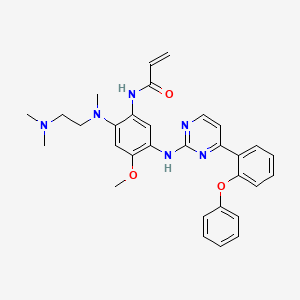
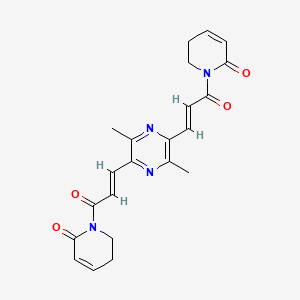
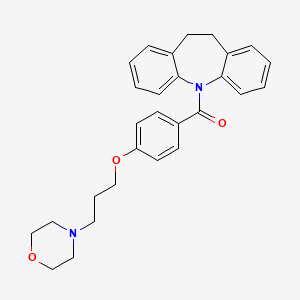
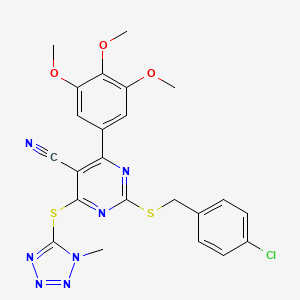
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)


